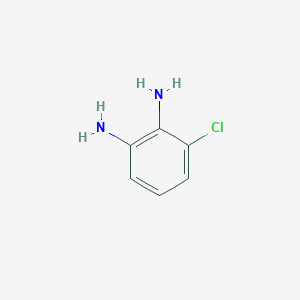

3-Chlorobenzene-1,2-diamine

Übersicht

Beschreibung

3-Chlorobenzene-1,2-diamine, also known as 1,2-Diamino-3-chlorobenzene, is a chemical compound with the molecular formula C6H7ClN2 . It has been identified as a potential contaminant in water and soil.

Synthesis Analysis

The synthesis of this compound involves a reaction where 12.5 g of 3-chloro-2-nitroaniline is dissolved in methanol, and a solution prepared by dissolving 57.2 g of tin (II) chloride dihydrate in concentrated hydrochloric acid is added dropwise. The reaction mixture is heated with stirring for 3 hours, and then concentrated under reduced pressure.Molecular Structure Analysis

The molecular weight of this compound is 142.59 . The InChI Key for this compound is SAIXZIVDXDTYCH-UHFFFAOYSA-N .Chemical Reactions Analysis

Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . The reaction of this compound with various aromatic bases to give 2,4-dinitrodiphenylamines has been studied .Physical and Chemical Properties Analysis

The physical form of this compound is a solid-powder . It has a boiling point of 27-29 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

3-Chlorobenzene-1,2-diamine is a significant motif in natural products and serves as a fundamental building block in synthetic organic chemistry. This compound is involved in the development of various synthetic methods. For instance, its structural similarity to 1,3-diamines, which are significant in both natural products and synthetic organic chemistry, highlights its potential in the development of synthetic approaches (Ji & Huang, 2016).

Application in Chemosensors

The benzene-1,2-diamine structure, closely related to this compound, is a model for developing fluorescence-quenching chemosensors. These sensors can be used for the selective and sensitive detection of metal ions like Ni2+ and Cu2+, with potential applications in environmental monitoring and diagnostics (Pawar et al., 2015).

Photoredox Catalysis

A photoredox catalyst using perylene under visible light has been developed for the reductive coupling of imines, leading to the formation of 1,2-diamines, which are structurally similar to this compound. This method is significant in the field of synthetic chemistry, particularly in the synthesis of compounds with similar structures (Okamoto et al., 2017).

Electrochemical Applications

Studies on the electrochemical behavior of compounds like 1,2-diaminobenzene (related to this compound) provide insights into the properties of homopolymers and copolymers formed with such structures. These findings are relevant in materials science and electrochemical applications (Bilal et al., 2012).

Medicinal Chemistry and Synthesis

The vicinal diamine motif, which is structurally related to this compound, is found in various natural products with biological activity. Efficient and stereocontrolled synthesis of these compounds is crucial in medicinal chemistry, as demonstrated in the synthesis of (-)-agelastatin A (Kano et al., 2012).

Electrocatalytic Applications

A scalable electrocatalytic 1,2-diamination reaction of aryl alkenes to form 1,2-diamines showcases the potential of this compound-related compounds in electrocatalysis. This method emphasizes the importance of such structures in the synthesis of drug scaffolds and organic ligands for metals (Cai et al., 2019).

Wirkmechanismus

Target of Action

It is known that benzene derivatives can undergo electrophilic aromatic substitution . This suggests that the compound may interact with biological targets that have aromatic rings, such as certain proteins or DNA bases.

Mode of Action

The mode of action of 3-Chlorobenzene-1,2-diamine is likely to involve electrophilic aromatic substitution . In this process, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring . The exact nature of the electrophile and the specific changes resulting from this interaction would depend on the biological context.

Biochemical Pathways

It’s known that chlorobenzene compounds can be metabolized via monooxygenation pathways . In one such pathway, chlorobenzene was metabolized to o-chlorophenol and 3-chloroxychol by chlorobenzene monooxygenase, followed by ortho-cleavage by the action of 3-chlorocatechol 1,2-dioxygenase .

Pharmacokinetics

The compound’s lipophilicity, water solubility, and other physicochemical properties would influence its bioavailability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the compound’s stability and reactivity could be affected by factors such as pH, temperature, and the presence of other chemicals . Additionally, the compound’s environmental persistence and potential for bioaccumulation could influence its long-term effects .

Safety and Hazards

The safety information for 3-Chlorobenzene-1,2-diamine includes hazard statements H319 and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-chlorobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c7-4-2-1-3-5(8)6(4)9/h1-3H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAIXZIVDXDTYCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392704 | |

| Record name | 3-chlorobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21745-41-5 | |

| Record name | 3-chlorobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Amino-3-chlorophenyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

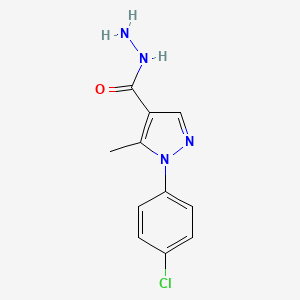

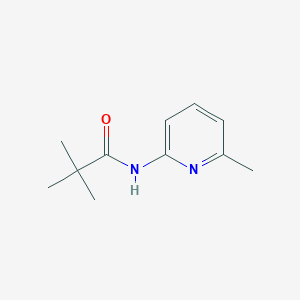

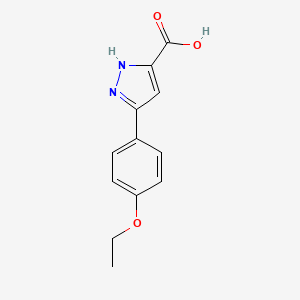

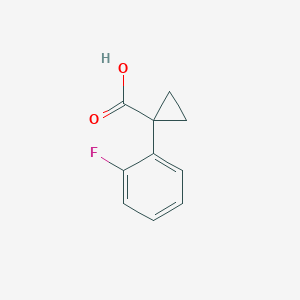

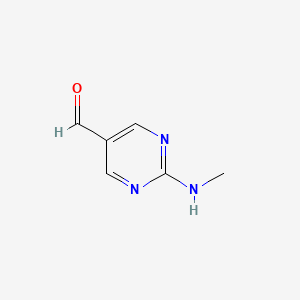

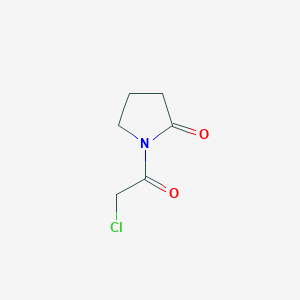

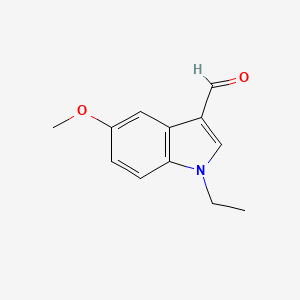

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1351632.png)

![5-[(2,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1351656.png)

![pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B1351664.png)